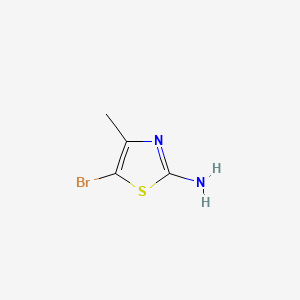

2-Amino-5-Bromo-4-Methylthiazole

Beschreibung

Significance of Thiazole (B1198619) Heterocycles in Organic and Medicinal Chemistry

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within their aromatic ring. numberanalytics.comwjrr.org This ring system is a crucial component in numerous biologically active natural products, such as thiamine (B1217682) (vitamin B1). britannica.comwikipedia.org The presence of both sulfur and nitrogen atoms imparts distinct physical and chemical properties to thiazoles, including aromaticity and basicity, which contribute to their stability and reactivity. numberanalytics.com

In medicinal chemistry, the thiazole nucleus is a fundamental scaffold found in a variety of pharmaceutical agents with a broad spectrum of pharmacological activities. wjrr.org These include anti-inflammatory, antibacterial, antifungal, and anticancer properties. wikipedia.orgmdpi.com The versatility of the thiazole ring allows for the introduction of various substituents, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules.

Research Context and Scope of 2-Amino-5-Bromo-4-Methylthiazole Studies

Research involving this compound primarily focuses on its utility as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. The amino group at the 2-position and the bromine atom at the 5-position are particularly important reactive sites. The amino group can be readily modified, for instance, through acylation or reaction with isothiocyanates, while the bromine atom can participate in cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds. mdpi.comnih.gov

The strategic placement of the methyl group at the 4-position also influences the compound's reactivity and the properties of its derivatives. Studies often explore the synthesis of new derivatives of this compound and evaluate their biological activities, aiming to develop new therapeutic agents or functional materials. guidechem.comchemdad.com

Chemical Profile of this compound

The chemical identity and properties of this compound are fundamental to its application in chemical synthesis.

Physicochemical Properties

This compound is typically a solid at room temperature, with a melting point recorded between 105-108.5 °C (with decomposition). chemdad.com It is sparingly soluble in water but shows better solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO). guidechem.comchemdad.com The predicted boiling point is approximately 298.3 °C. chemdad.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H5BrN2S | guidechem.comchemdad.com |

| Molecular Weight | 193.06 g/mol | chemdad.com |

| Melting Point | 105-108.5 °C (decomp) | chemdad.com |

| Boiling Point (Predicted) | 298.3 ± 20.0 °C | chemdad.com |

| Density (Predicted) | 1.806 ± 0.06 g/cm³ | chemdad.com |

| pKa (Predicted) | 4.55 ± 0.10 | chemdad.com |

| Appearance | Very Dark Brown Solid | chemdad.com |

| Solubility | Sparingly soluble in DMSO | guidechem.comchemdad.com |

Structural Elucidation

The structure of this compound is characterized by a five-membered thiazole ring. The nitrogen atom is at position 1, the sulfur atom at position 3, the amino group at position 2, the bromine atom at position 5, and the methyl group at position 4. This specific arrangement of atoms and functional groups dictates its chemical behavior and reactivity.

Synthesis and Reactivity

The preparation and subsequent reactions of this compound are central to its use in chemical research.

Common Synthetic Routes

A prevalent method for synthesizing 2-aminothiazole (B372263) derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793). nanobioletters.com For this compound specifically, a common starting material is 2-amino-4-methylthiazole (B167648). nih.govguidechem.com This precursor can undergo bromination to introduce the bromine atom at the 5-position. jocpr.com Another approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea. nih.gov

Chemical Reactivity and Functional Group Transformations

The reactivity of this compound is largely dictated by its functional groups. The amino group is nucleophilic and can react with various electrophiles. For instance, it can be acylated using acid chlorides or anhydrides. mdpi.comnih.gov The bromine atom at the 5-position is susceptible to nucleophilic substitution and is a key handle for introducing further molecular complexity through cross-coupling reactions. mdpi.comjocpr.com

Applications in Chemical Synthesis

The unique structure of this compound makes it a valuable precursor in various synthetic endeavors.

Role as a Precursor in the Synthesis of Bioactive Molecules

This compound serves as a critical building block in the synthesis of a wide range of biologically active molecules. wjrr.orgguidechem.com Its derivatives have been investigated for their potential as antimicrobial and antifungal agents. guidechem.com The ability to modify both the amino and bromo positions allows for the creation of diverse chemical libraries for screening against various biological targets. For example, it has been used in the synthesis of compounds with potential anti-Candida albicans activity. nih.gov

Utility as a Building Block in Materials Science

Beyond medicinal chemistry, this compound and its derivatives have found applications in materials science. chemdad.com For instance, it has been used in the synthesis of poly(4-(p-alkoxystyryl)thiazole)s, which are materials with potential applications in solar cells. chemdad.com The thiazole unit can impart desirable electronic and photophysical properties to polymers and other materials.

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-bromo-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYIDZIGJVUTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513830 | |

| Record name | 5-Bromo-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-57-9 | |

| Record name | 5-Bromo-4-methyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-4-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 5 Bromo 4 Methylthiazole and Its Derivatives

Direct Halogenation Strategies of Thiazole (B1198619) Precursors

Direct halogenation of 2-aminothiazole (B372263) precursors is a common and effective strategy for introducing a bromine atom at the C5 position. This approach leverages the inherent reactivity of the thiazole ring, which can be modulated by the substituents present.

Electrophilic Substitution Approaches for Bromination

The thiazole ring is susceptible to electrophilic attack, particularly at the C5 position, which is rendered electron-rich by the adjacent sulfur atom and the amino group at C2. pharmaguideline.com Electrophilic bromination is a primary method for the synthesis of 5-bromo-thiazole derivatives. The reaction typically involves treating the 2-aminothiazole substrate with a source of electrophilic bromine. The electron-donating nature of the amino group at the C2-position facilitates the electrophilic attack at the C5-position. pharmaguideline.com

Halogenation of 2-aminothiazoles to yield 2-amino-5-halothiazoles is understood to proceed through an addition-elimination mechanism. jocpr.comrsc.org This involves the initial addition of the halogen to the C4-C5 double bond, forming a Δ²-thiazoline intermediate, which then undergoes elimination to afford the final product. rsc.org

Role of N-Bromosuccinimide (NBS) and Other Brominating Agents

A variety of brominating agents are employed in the synthesis of 2-amino-5-bromo-4-methylthiazole. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its convenient handling and ability to serve as a source of bromine radicals or electrophilic bromine depending on the reaction conditions. wikipedia.orgmissouri.edu In the context of thiazole bromination, NBS typically acts as an electrophilic brominating agent. organic-chemistry.org

Other brominating agents include molecular bromine (Br₂), which can be used directly. jocpr.com Copper(II) bromide (CuBr₂) has also been shown to be an effective reagent for the regioselective bromination of 2-amino-1,3-thiazoles at the 5-position. nih.gov The reaction with CuBr₂ proceeds at room temperature in acetonitrile. nih.gov

The choice of brominating agent can influence the selectivity and efficiency of the reaction. For instance, the use of NBS in water is considered an eco-friendly method for the synthesis of α-bromoketones, which are key intermediates in one-pot syntheses of thiazoles. rsc.orgmdpi.com

Controlled Reaction Conditions for Selective Halogenation

Achieving selective halogenation at the desired position of the thiazole ring requires careful control of reaction conditions. For the synthesis of this compound, the aim is to selectively brominate the C5 position. The presence of an amino group at C2 generally directs electrophilic substitution to the C5 position. pharmaguideline.com

Mild reaction conditions are often preferred to avoid side reactions. For example, the regioselective bromination of 2-amino-1,3-thiazoles with CuBr₂ is carried out at room temperature. nih.gov In some protocols, the reaction time and temperature are adjusted to control the extent of halogenation. For instance, heating a mixture of a styrene (B11656) with NBS in water, followed by reaction with a thioamide, allows for the one-pot synthesis of highly substituted thiazoles. rsc.org The use of a catalyst can also play a crucial role in controlling selectivity.

Cyclization Reactions and Precursor Chemistry

An alternative and powerful approach to constructing the this compound core involves the cyclization of acyclic precursors. This strategy allows for the introduction of the desired substituents at specific positions before the thiazole ring is formed.

Multi-component Reactions for Thiazole Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying purification processes. acgpubs.org The Hantzsch thiazole synthesis is a classic example of a multi-component reaction used to prepare thiazoles. acgpubs.orgchemicalbook.com This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. acgpubs.orgchemicalbook.com

Several variations of MCRs have been developed for the synthesis of thiazole derivatives. nih.govacs.orgacs.orgbenthamdirect.com For instance, a one-pot, four-component synthesis has been described for the preparation of new thiazole derivatives involving the condensation of an α-bromoacetyl compound, thiosemicarbazide, and a substituted aldehyde. Another approach involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst. benthamdirect.com

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses, which often incorporate multi-component reactions, are highly desirable for their operational simplicity and increased efficiency. rsc.org These protocols avoid the isolation of intermediates, saving time and resources. For the synthesis of substituted thiazoles, a one-pot procedure can involve the in situ formation of an α-bromoketone from a ketone and NBS, followed by reaction with a thioamide. rsc.orgscirp.org

Ionic liquids have been explored as environmentally benign reaction media for these one-pot syntheses, sometimes leading to higher yields compared to conventional organic solvents. scirp.org Furthermore, catalyst- and metal-free conditions have been developed for the one-pot synthesis of fully substituted 1,3-thiazoles. acs.org These efficient methods often result in high yields and short reaction times, making them attractive for the large-scale production of thiazole derivatives. acgpubs.orgacs.org

Green Chemistry Approaches in Thiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on the use of less hazardous reagents, greener solvents, and energy-efficient reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of 2-aminothiazole derivatives can be efficiently achieved through microwave-assisted condensation of α-haloketones with thiourea. jusst.orgasianpubs.orgresearchgate.net For instance, the reaction of a substituted ketone with thiourea and iodine can be carried out in a microwave flask at 170 W for 5–15 minutes to yield the corresponding 2-aminothiazole. jusst.org This method presents a significant improvement over conventional heating, which can take 8-10 hours. jusst.org A study on the microwave-assisted synthesis of 2-amino-4-substituted phenyl-thiazoles also highlighted the substantial reduction in reaction time from hours to minutes. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for thiazole synthesis. Ultrasound irradiation can promote reactions through acoustic cavitation, leading to enhanced mass transfer and reaction rates. The synthesis of thiazole derivatives has been successfully carried out using ultrasonic irradiation, often in environmentally benign solvents like water or ethanol (B145695). nih.govnanobioletters.com For example, a chitosan-based biocatalyst has been effectively used for the ultrasound-assisted synthesis of novel thiazole derivatives, offering mild reaction conditions, short reaction times, and high yields. nih.gov

Green Catalysts: The use of heterogeneous and reusable catalysts is a cornerstone of green chemistry. In thiazole synthesis, catalysts like montmorillonite (B579905) K10 clay have been employed for the efficient one-pot synthesis of 2-aminothiazoles from methylcarbonyl compounds and thiourea. The catalyst is easily recoverable and can be reused multiple times without a significant loss of activity. Another green approach involves the use of polyethylene (B3416737) glycol (PEG) as a reaction medium, which is a non-toxic, biodegradable, and recyclable solvent.

| Green Synthesis Method | Catalyst/Medium | Conditions | Advantages |

| Microwave-Assisted | Iodine | 170 W, 5-15 min | Rapid reaction, high purity, good yield. jusst.org |

| Ultrasound-Assisted | Chitosan Biocatalyst | 35 °C, 20 min, EtOH | Mild conditions, short reaction time, high yield, reusable catalyst. nih.gov |

| Green Catalyst | Montmorillonite K10 | 80 °C, 2h, DMSO | Efficient, reusable catalyst. |

Derivatization Strategies and Functional Group Transformations

The functional groups on the this compound core, namely the bromine atom and the amino group, offer multiple avenues for derivatization to create a diverse library of compounds.

Nucleophilic Substitution Reactions of the Halogen Atom

The bromine atom at the C5 position of the thiazole ring is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities.

Substitution with Amines and Sulfides: The halogen on the 2-amino-5-halothiazole scaffold can be displaced by strong nucleophiles. jocpr.com For example, 2-amino-5-bromo-4-phenylthiazole can react with amines or sodium sulfide (B99878) to yield the corresponding 5-amino or 5-thio derivatives. jocpr.com A one-pot, two-step protocol involving in-situ halogenation followed by nucleophilic substitution has been developed for the synthesis of 5-substituted-2-aminothiazoles. jocpr.com

Suzuki-Miyaura Coupling: A particularly powerful method for forming carbon-carbon bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.org This reaction has been successfully applied to 2-amino-5-bromothiazole derivatives. For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves a Suzuki reaction between an amide derivative of 2-amino-5-bromothiazole and 4-fluorophenylboronic acid. mdpi.com The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a ligand like SPhos or XPhos, with a base like K₂CO₃ in a suitable solvent system. nih.gov

A specific example involves the synthesis of 5-(2-Bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole. researchgate.net Although this starts with a derivative, it demonstrates the reactivity at the C5 position. The initial 2-amino-4-methylthiazole-5-ethylcarboxylate is first brominated at the C2 position, and subsequent transformations lead to a key intermediate which could, in principle, undergo substitution at the bromine. researchgate.net

| Reaction Type | Nucleophile/Reagent | Product Type |

| Nucleophilic Substitution | Amines, Na₂S | 5-Amino/Thio-2-aminothiazoles jocpr.com |

| Suzuki-Miyaura Coupling | Arylboronic acids | 5-Aryl-2-aminothiazoles mdpi.com |

Modifications at the Amino Group

The amino group at the C2 position is a versatile handle for a variety of chemical transformations, including acylation, sulfonylation, and the formation of Schiff bases.

Acylation and Sulfonylation: The amino group of 2-aminothiazoles can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. nih.gov For example, 2-amino-4-phenyl-5-phenylazothiazole can be acylated with substituted aromatic acid chlorides. mdpi.com Similarly, sulfonylation of the amino group can be achieved by reacting with sulfonyl chlorides to produce sulfonamides. nih.gov A convenient method for the N-sulfonylation of 2-aminothiazole involves reacting it with a sulfonyl chloride in an aqueous solution of sodium acetate. nih.gov

Schiff Base Formation: The condensation of the 2-amino group with aldehydes or ketones leads to the formation of Schiff bases (imines). ekb.egorientjchem.org These reactions are typically carried out by refluxing the 2-aminothiazole derivative with the carbonyl compound in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. orientjchem.org The resulting Schiff bases are themselves valuable intermediates for the synthesis of other heterocyclic systems. For instance, Schiff bases derived from 2-amino-5-mercapto-1,3,4-thiadiazole can be further cyclized. ekb.eg

| Modification Reaction | Reagent | Functional Group Formed |

| Acylation | Acyl chloride/anhydride | Amide mdpi.comnih.gov |

| Sulfonylation | Sulfonyl chloride | Sulfonamide nih.gov |

| Schiff Base Formation | Aldehyde/Ketone | Imine ekb.egorientjchem.org |

Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Imidazo[2,1-b]thiazoles: The reaction of 2-aminothiazoles with α-haloketones is a well-established method for the synthesis of the imidazo[2,1-b]thiazole (B1210989) ring system. asianpubs.orgnih.govmdpi.comnih.gov For example, the condensation of a 2-aminothiazole with a phenacyl bromide in refluxing ethanol leads to the formation of a 5-aryl-imidazo[2,1-b]thiazole. nih.gov The reaction proceeds through initial N-alkylation of the endocyclic nitrogen of the thiazole ring, followed by intramolecular cyclization.

Thiazolo[3,2-a]pyrimidines: Another important class of fused heterocycles that can be synthesized from 2-aminothiazoles are thiazolo[3,2-a]pyrimidines. These are typically formed by the reaction of a 2-aminothiazole with a β-ketoester or a related 1,3-dicarbonyl compound. nih.govresearchgate.netresearchgate.net A common strategy involves the initial formation of a pyrimidine-2-thione via a Biginelli-type reaction, which is then cyclized with a phenacyl bromide to yield the thiazolo[3,2-a]pyrimidine core. nih.gov Microwave irradiation has also been successfully employed to accelerate the synthesis of thiazolopyrimidine derivatives. nih.gov

| Fused System | Key Reactant | General Reaction |

| Imidazo[2,1-b]thiazole | α-Haloketone | Condensation and cyclization asianpubs.orgnih.govmdpi.comnih.gov |

| Thiazolo[3,2-a]pyrimidine | β-Ketoester/1,3-Dicarbonyl | Condensation and cyclization nih.govresearchgate.netresearchgate.net |

| Thiazolo[5,4-d]pyrimidine | Arylacetylchloride | Reaction at high temperature nih.gov |

Chemical Reactivity and Mechanistic Studies of 2 Amino 5 Bromo 4 Methylthiazole

Redox Transformations

The redox chemistry of 2-Amino-5-Bromo-4-Methylthiazole is a critical aspect of its reactivity, influencing its stability and its role in various chemical transformations. Both oxidation and reduction pathways can be exploited to modify the core thiazole (B1198619) structure and introduce new functionalities.

Oxidation Pathways and Products

Specific studies detailing the oxidation pathways of this compound are not extensively documented in publicly available literature. However, based on the general chemistry of thiazole derivatives, potential oxidation reactions can be inferred. The sulfur atom in the thiazole ring is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones under appropriate oxidizing conditions. The amino group could also be a site for oxidation, potentially leading to nitroso or nitro derivatives, although these reactions often require specific reagents to avoid degradation of the heterocyclic ring.

In related thiazole compounds, the oxidation of a sulfide (B99878) moiety to a sulfonyl group has been reported, a transformation that significantly alters the electronic properties of the molecule. nih.gov For instance, the oxidation of a methylthio substituent on a pyrimidinyl-thiazole derivative to the corresponding sulfonyl compound was achieved using oxone. nih.gov Such transformations highlight the potential for modifying the electron-withdrawing nature of substituents on the thiazole ring, which can, in turn, influence its reactivity in other reactions.

Reductive Debromination and Functionalization

The bromine atom at the 5-position of this compound is a key handle for functionalization through reductive debromination followed by the introduction of new substituents. This process typically involves a metal-catalyzed cross-coupling reaction.

One of the most prominent examples of this type of functionalization is the Suzuki reaction. In a synthetic route towards N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, 2-amino-5-bromothiazole was successfully coupled with 4-fluorophenylboronic acid. nih.gov This reaction proceeds via an oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the new C-C bond. This demonstrates a pathway for the formal reductive debromination and concurrent arylation of the thiazole ring.

The general mechanism for such cross-coupling reactions provides a versatile method for introducing a wide array of substituents at the 5-position, including alkyl, aryl, and vinyl groups, thereby enabling the synthesis of a diverse library of 2-aminothiazole (B372263) derivatives.

Cyclization and Formation of Novel Heterocyclic Structures

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. The inherent reactivity of the amino group and the bromo substituent allows for their participation in cyclization reactions to construct new rings fused to the thiazole core.

A common strategy involves the reaction of the 2-amino group as a nucleophile with a suitable electrophile, which can be either an external reagent or a substituent introduced at the 5-position after debromination. For example, 2-aminothiazoles can react with α-bromo ketones in a process known as the Hantzsch thiazole synthesis, although in the context of an already formed thiazole, the amino group can react to form fused imidazo[2,1-b]thiazole (B1210989) structures. The reaction of 2-aminothiazole with α-bromo-3-methoxyacetophenone, for instance, leads to the formation of a 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole. nih.gov

Furthermore, the bromo group can be displaced by a nucleophile that is part of a larger molecule, leading to a cyclization event. While specific examples starting from this compound are scarce, the general principle is well-established in the chemistry of halo-substituted heterocycles. For instance, the reaction of a brominated thiazole with a molecule containing two nucleophilic sites can lead to the formation of a new heterocyclic ring.

Domino reactions involving alkylation and subsequent cyclization are also a powerful tool. A domino alkylation-cyclization of propargyl bromides with thioureas has been shown to be an efficient method for synthesizing 2-aminothiazoles. organic-chemistry.org A similar strategy could potentially be adapted for the further functionalization and cyclization of this compound.

Radical Reactions Involving the C-Br Bond

The involvement of the carbon-bromine bond in this compound in radical reactions is not a widely reported area of its chemistry. However, C-Br bonds in aromatic and heterocyclic systems are known to undergo homolytic cleavage under certain conditions, such as in the presence of radical initiators or upon photolysis, to generate aryl radicals. These highly reactive intermediates can then participate in a variety of transformations, including hydrogen atom abstraction, addition to multiple bonds, and radical-mediated cross-coupling reactions.

While specific studies on the radical reactions of this compound are lacking, the potential for such reactivity exists. For instance, radical-mediated arylation or alkylation at the 5-position could be envisioned. Additionally, some 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been investigated as free radical scavengers, indicating that the thiazole ring system can interact with radicals. nih.gov This suggests that the generation of a radical at the 5-position could be a viable, albeit underexplored, synthetic strategy.

Metal Complexation and Coordination Chemistry

The 2-aminothiazole scaffold is a well-known ligand in coordination chemistry, capable of binding to a variety of metal ions. The nitrogen atoms of the thiazole ring and the exocyclic amino group can act as donor atoms, allowing for the formation of stable metal complexes.

While specific studies on the metal complexes of this compound are not prevalent in the literature, the coordination chemistry of related 2-aminobenzothiazole (B30445) derivatives has been explored. researchgate.net In these systems, the ligand can coordinate to metal ions such as Co(II), Cu(II), and Ni(II) through the imino nitrogen and a hydroxyl oxygen from a substituent, forming distorted octahedral complexes. researchgate.net It is plausible that this compound would coordinate in a similar fashion, likely utilizing the ring nitrogen and the exocyclic amino nitrogen as donor sites.

The formation of such metal complexes can have a profound impact on the properties of the thiazole derivative, including its electronic structure, reactivity, and biological activity. For example, metal complexes of some 2-aminothiazole derivatives have been investigated for their antimicrobial properties. researchgate.net The coordination of the metal can also influence the reactivity of the C-Br bond, potentially facilitating its activation in catalytic cycles.

Spectroscopic and Structural Characterization of 2 Amino 5 Bromo 4 Methylthiazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

In the ¹H NMR spectrum of 2-Amino-4-phenylthiazole (B127512), a related compound, the protons of the amino group (NH₂) typically appear as a singlet around 7.13 ppm. rsc.org The phenyl group protons show multiplets in the aromatic region, approximately between 7.21 and 7.86 ppm. rsc.org For 2-Amino-4-(4-bromophenyl)thiazole, the amino protons are observed as a singlet at 7.12 ppm, while the aromatic protons appear as doublets at 7.54 ppm and 7.75 ppm. rsc.org The signal for the thiazole (B1198619) proton is found at 7.05 ppm. rsc.org

Detailed ¹H NMR data for various 2-aminothiazole (B372263) derivatives are presented in the table below.

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

| 2-Amino-4-phenylthiazole | DMSO-d6 | 7.86–7.79 (m, 2H), 7.36 (dd, J = 8.4, 7.0 Hz, 2H), 7.30–7.21 (m, 1H), 7.13 (s, 2H, NH₂), 6.98 (s, 1H, thiazole-H) |

| 4-(4-Bromophenyl)-2-thiazolamine | DMSO-d6 | 7.75 (d, J = 8.6 Hz, 2H), 7.54 (d, J = 8.6 Hz, 2H), 7.12 (s, 2H, NH₂), 7.05 (s, 1H, thiazole-H) |

| 4-(4-Chlorophenyl)-2-thiazolamine | DMSO-d6 | Not specified in provided text |

| 4-(2-Chlorophenyl)-2-thiazolamine | DMSO-d6 | 7.85 (d, J = 7.7 Hz, 1H), 7.48 (d, J = 7.9 Hz, 1H), 7.36 (t, J = 8.2 Hz, 1H), 7.32–7.26 (m, 1H), 7.07 (s, 2H, NH₂), 7.04 (s, 1H, thiazole-H) |

| 2-Amino-4-(3,4-dichlorophenyl)thiazole | DMSO-d6 | Not specified in provided text |

Table 1: ¹H NMR Data for 2-Aminothiazole Analogs. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. For 2-bromo-2-methylpropane, a simple alkyl halide, the carbon attached to the bromine atom shows a chemical shift of 62.5 ppm, while the equivalent methyl carbons appear at 36.4 ppm. docbrown.info In more complex structures like 2-Amino-4-phenylthiazole, the carbon atoms of the thiazole ring and the phenyl ring exhibit distinct signals. rsc.org The C2 carbon (attached to the amino group) is typically found downfield.

A summary of ¹³C NMR chemical shifts for several 2-aminothiazole derivatives is provided below.

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 2-Amino-4-phenylthiazole | DMSO | 168.8 (C2), 150.3 (C4), 135.4, 129.0, 127.7, 126.0 (Phenyl-C), 102.0 (C5) |

| 4-(4-Bromophenyl)-2-thiazolamine | DMSO | 168.9 (C2), 149.1 (C4), 134.6, 131.8, 128.0 (Aromatic-C), 120.6 (C-Br), 102.8 (C5) |

| 4-(4-Chlorophenyl)-2-thiazolamine | DMSO | Not specified in provided text |

| 4-(2-Chlorophenyl)-2-thiazolamine | DMSO | 167.7 (C2), 146.8 (C4), 133.9, 131.6, 131.0, 130.8, 129.1, 127.5 (Aromatic-C), 106.8 (C5) |

| 2-Amino-4-(3,4-dichlorophenyl)thiazole | DMSO | 168.8 (C2), 148.7 (C4), 137.4, 133.9, 130.8, 127.3, 125.7, 124.4 (Aromatic-C), 103.6 (C5) |

Table 2: ¹³C NMR Data for 2-Aminothiazole Analogs. rsc.org

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov In the context of 2-Amino-5-Bromo-4-Methylthiazole and its analogs, characteristic absorption bands are expected for the N-H, C-H, C=N, C=C, and C-S bonds.

For instance, in a study of 2-amino-4-methylthiazole (B167648) (AMT), matrix isolation FTIR spectroscopy revealed the most stable tautomer. mdpi.comnih.govresearchgate.net The aromatic and aliphatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹ and 3200-2850 cm⁻¹, respectively. The C=N stretching vibration appears in the region of 1490-1570 cm⁻¹, while the C-S stretching vibration is found around 750-600 cm⁻¹.

Key IR absorption bands for a related compound, (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone, are detailed in the following table.

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3057 |

| Aliphatic C-H Stretch | 2924 |

| C=N Stretch | 1546 |

| C-C Stretch (aromatic) | 1435, 1354 |

| C-N Stretch | 1354, 1244 |

| C-S Stretch | 730 |

Table 3: Characteristic IR Bands for a Thiazole Derivative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. raco.cat

The mass spectrum of 2-amino-5-methylthiazole (B129938) shows a molecular ion peak corresponding to its molecular weight. nist.gov For 2-amino-5-bromothiazole, the molecular ion peak is observed at m/z 180. nih.gov In the mass spectra of some more complex thiazole derivatives, the molecular ion is often the base peak. raco.cat The fragmentation of these molecules can proceed through various pathways, including the loss of small radicals or molecules, which provides valuable structural information. raco.catarkat-usa.org

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture

For a more detailed and unambiguous structural determination, advanced spectroscopic techniques are often employed. X-ray crystallography, for example, can provide the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on derivatives like 2,4-dibromothiazole (B130268) and various thiazoline (B8809763) derivatives have utilized X-ray analysis to determine their crystal structures. researchgate.netnih.gov These studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

Theoretical and Computational Investigations of 2 Amino 5 Bromo 4 Methylthiazole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT) at the B3LYP/6-311++G(3df,3pd) level, have been instrumental in elucidating the electronic structure and energetics of 2-Amino-5-Bromo-4-Methylthiazole and its related parent compound, 2-amino-4-methylthiazole (B167648) (AMT). nih.govmdpi.com These calculations have shown that the most stable tautomeric form of AMT possesses a five-membered ring stabilized by two double bonds (C=C and C=N). nih.govmdpi.com

The relative energies, zero-point corrected energies, and Gibbs free energies have been calculated to determine the stability of various tautomers. mdpi.com For instance, in the study of 2-amino-4-methylthiazole, the AMT1 structure was identified as the most stable due to its aromaticity and effective stabilization of the five-membered ring. mdpi.com Other tautomers were found to have significantly lower stability. mdpi.com

Table 1: Relative Energies of 2-Amino-4-Methylthiazole Tautomers

| Tautomer | Relative Energy (ΔE) (kJ mol⁻¹) | Relative Zero-Point Corrected Energy (ΔEZPE) (kJ mol⁻¹) | Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹) |

|---|---|---|---|

| AMT1 | 0.0 | 0.0 | 0.0 |

| AMT2 | 50.1 | 48.4 | 48.7 |

| AMT2' | 49.8 | 48.2 | 48.4 |

| AMT3 | 82.2 | 78.4 | 78.9 |

| AMT3' | 102.3 | 98.6 | 99.1 |

| AMT4 | 114.5 | 110.7 | 111.2 |

| AMT4' | 114.3 | 110.5 | 110.9 |

| AMT5 | 65.4 | 62.1 | 62.5 |

Data calculated at the B3LYP/6-311++G(3df,3pd) level of theory. mdpi.com

Tautomerism and Isomerization Pathways

Several tautomeric forms have been identified through full geometry optimization. mdpi.comsemanticscholar.org The transformation pathways between these tautomers have been investigated, revealing the energy barriers associated with each step. For example, the direct hydrogen transfer between the two nitrogen atoms in the most stable tautomer (AMT1) to form AMT2 has a very high calculated energy barrier of 208.6 kJ mol⁻¹. mdpi.comsemanticscholar.org Other transformations, such as those between different tautomers involving hydrogen transfer between nitrogen and carbon atoms, also exhibit high energy barriers. semanticscholar.org

Photochemical Reaction Mechanisms and Product Prediction

Investigations into the photochemistry of 2-amino-4-methylthiazole, a closely related compound, have been conducted using matrix isolation FTIR spectroscopy and DFT calculations. nih.govmdpi.com When exposed to selective UV irradiation (265 nm), the molecule undergoes several photochemical reactions. semanticscholar.org

The primary photochemical processes are initiated by the cleavage of either the S1–C2 or the CS–CC bond in the thiazole (B1198619) ring. nih.govmdpi.comsemanticscholar.org The major reaction pathway involves the cleavage of the S1–C2 bond, leading to the formation of a biradical intermediate. mdpi.com This is followed by hydrogen atom migration, resulting in the formation of several photoproducts, including N-(1-sulfanylprop-1-en-2-yl)carbodiimide, N-(1-thioxopropan-2-yl)carbodiimide, and N-(2-methylthiiran-2-yl)carbodiimide. semanticscholar.org

A minor photoreaction pathway is initiated by the cleavage of the CS–CC bond, also followed by hydrogen migration, to form 2-methyl-1H-azirene-1-carbimidothioic acid. semanticscholar.org Further disruption of the ring can lead to the formation of smaller molecules like cyanamide (B42294) and various biradicals that can transform into other products. nih.govmdpi.com

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of small molecules with biological targets, such as proteins. nih.govasianpubs.org For derivatives of 2-aminothiazole (B372263), these studies have been employed to investigate their potential as inhibitors of various enzymes. nih.govasianpubs.orgnih.gov

In such studies, the three-dimensional structures of the ligand (the 2-aminothiazole derivative) and the target protein are used. asianpubs.orgnih.gov The ligand is then "docked" into the active site of the protein, and the binding energy is calculated to estimate the strength of the interaction. asianpubs.org These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. asianpubs.org

For instance, molecular docking studies on 2-aminothiazole derivatives have shown binding affinities ranging from -3.62 to -6.64 kcal/mol against oxidoreductase enzymes. asianpubs.org Molecular dynamics simulations further provide insights into the physical movements and stability of the ligand-protein complex over time in a solvent environment. nih.gov These computational approaches are crucial in the rational design and development of new drug candidates. nih.govbiointerfaceresearch.com

Biological and Pharmacological Research of 2 Amino 5 Bromo 4 Methylthiazole Derivatives

In Vitro and In Vivo Biological Activity Profiling

The 2-aminothiazole (B372263) scaffold is a versatile core structure found in numerous biologically active compounds. mdpi.com Derivatives of 2-Amino-5-Bromo-4-Methylthiazole have been investigated for a range of biological activities, primarily through in vitro assays. These studies have revealed that modifications to the parent molecule can lead to potent antimicrobial and anticancer agents. mdpi.comnih.gov

In vitro studies are the primary method for screening the biological activity of these derivatives, with many compounds showing promising results that warrant further investigation. mdpi.comnih.gov The biological activity is highly dependent on the nature and position of substituents on the thiazole (B1198619) ring. nih.gov For instance, the presence of a bromo group at the C5-position has been shown to be a key factor in the cytotoxic activity of some derivatives. nih.gov While in vivo studies for derivatives specifically from this compound are not extensively documented in the reviewed literature, the promising in vitro results suggest a potential for future in vivo evaluation. researchgate.net

Antimicrobial Efficacy and Mechanisms

The 2-aminothiazole moiety is a well-established pharmacophore in the development of antimicrobial agents. mdpi.com Derivatives of this compound have been explored for their efficacy against a variety of pathogenic microorganisms.

Derivatives of 2-aminothiazole have demonstrated a broad spectrum of antibacterial activity. nih.govresearchgate.net Studies on related compounds have shown activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, certain 2-substituted aminothiazoles have shown activity against Staphylococcus aureus and Escherichia coli. nih.gov Schiff base derivatives of 2-aminothiazoles have also been a focus of research for developing new antibacterial agents. nih.gov

One study on 2-amino-5-alkylidene-thiazol-4-ones reported significant activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus, but no activity against Salmonella typhimurium and Escherichia coli. researchgate.net This highlights the variable spectrum of activity that can be achieved through different substitutions on the thiazole core.

Table 1: Antibacterial Activity of Selected 2-Substituted Aminothiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2-Substituted aminothiazoles | S. aureus, S. epidermidis | Comparable to ampicillin | nih.gov |

| 2-Substituted aminothiazoles | E. coli, K. pneumoniae | Comparable to ampicillin | nih.gov |

| 2-Amino-5-alkylidene-thiazol-4-ones | P. aeruginosa, B. subtilis, S. aureus | Modest to significant | researchgate.net |

The antifungal potential of 2-aminothiazole derivatives has also been a subject of investigation. mdpi.comnih.gov Certain 2-substituted aminothiazoles have demonstrated good activity against Candida albicans. nih.gov In a study of 2-amino-4,5-diarylthiazole derivatives, some compounds exhibited moderate anti-Candida albicans activity. mdpi.com One derivative, after a demethylation process, showed antifungal activity comparable to the standard drug fluconazole. mdpi.com

The substitution pattern on the thiazole ring plays a crucial role in determining the antifungal efficacy. For instance, in a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, it was found that 4-chloro substitution was beneficial for antifungal activity, while replacement with 4-fluoro or 4-bromo resulted in a significant reduction in activity. nih.gov

Table 2: Antifungal Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 2-Substituted aminothiazoles | C. albicans | Good activity | nih.gov |

| 2-Amino-4,5-diarylthiazole derivative (5a8) | C. albicans | MIC80 = 9 μM | mdpi.com |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones with 4-chloro substitution | Not specified | Beneficial for activity | nih.gov |

The 2-aminothiazole scaffold is a recognized platform for the development of antitubercular agents. researchgate.net Derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. researchgate.net The antimycobacterial activity is often linked to specific structural features, such as the presence of a 2-pyridyl ring at position 4 of the thiazole scaffold and a substituted phenyl ring at the 2-amino position. nih.gov

While specific studies on the antitubercular potential of a wide range of this compound derivatives are limited, the established importance of the 2-aminothiazole core in antimycobacterial drug discovery suggests this is a promising area for future research. nih.govresearchgate.net

The mechanism of action for the antimicrobial effects of 2-aminothiazole derivatives involves various molecular targets within the pathogens. For some antibacterial and antiparasitic 2-amino-5-nitrothiazole (B118965) analogues, the target has been identified as pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme in anaerobic metabolism. researchgate.net

In the context of antifungal activity, molecular docking studies of active 2-amino-4,5-diarylthiazole derivatives against Candida albicans have suggested potential interactions with several target proteins, including glutamine-fructose-6-phosphoamidotransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com

Anticancer and Antileukemic Potential

The 2-aminothiazole scaffold is a key component of several clinically approved anticancer drugs, such as dasatinib (B193332). nih.govnih.gov This has spurred extensive research into the anticancer and antileukemic potential of novel 2-aminothiazole derivatives. nih.govnih.gov

A significant finding in the structure-activity relationship of these compounds is the impact of a bromo substituent. One study highlighted that the exchange of a methyl group with a bromo group at the C5-position of the thiazole ring led to derivatives with IC50 values in the range of 6.61 to 9.34 μM against cancer cell lines. nih.gov This demonstrates the potential of the this compound core in designing new anticancer agents.

Derivatives of 2-aminothiazole have shown activity against a wide range of human cancer cell lines, including those of the lung, colon, CNS, melanoma, ovarian, renal, breast, and prostate cancers, as well as leukemia. nih.govnih.gov For example, certain 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have shown potent and selective antiproliferative activity against human K562 leukemia cells. nih.gov

Schiff bases incorporating the 2-aminothiazole moiety have also been synthesized and evaluated for their anticancer properties, with some showing promising activity. nih.gov

Table 3: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50/Activity | Reference |

|---|---|---|---|

| 2-Aminothiazole with C5-bromo substitution | Not specified | 6.61 to 9.34 μM | nih.gov |

| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | Human K562 leukemia cells | Potent and selective | nih.gov |

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have demonstrated notable efficacy in curbing the proliferation of various cancer cells. The presence of a bromine atom at the C5-position of the thiazole ring has been associated with potent cytotoxic effects. nih.gov For instance, certain 2-aminothiazole derivatives with a bromo group at this position have exhibited half-maximal inhibitory concentration (IC₅₀) values ranging from 6.61 to 9.34 μM. nih.gov

In vitro studies have substantiated the antiproliferative effects of these compounds across a spectrum of human cancer cell lines. Research on new bromothiazole derivatives coupled with amino acids revealed a concentration-dependent reduction in cell proliferation and viability in a human adenocarcinoma-derived cell line, Caco-2. sphinxsai.com At their highest tested concentrations, these compounds inhibited ³H-thymidine incorporation by over 80%, indicating a more pronounced antiproliferative effect than the control, butyrate. sphinxsai.com

Further investigations into 2,4-disubstituted thiazole amide derivatives have shown medium to good antiproliferative activity against cell lines such as A549 (lung cancer), HeLa (cervical cancer), HT29 (colon cancer), and Karpas299 (lymphoma). nih.gov One particular derivative demonstrated significant inhibitory action against HT29 cells with an IC₅₀ value of 0.63 μM. nih.gov Similarly, 2-amino-4-phenylthiazole (B127512) derivatives have also shown considerable growth inhibitory effects against these cell lines, with one compound being particularly effective against HT29 cells with an IC₅₀ of 2.01 µM. nih.gov The strategic placement of halogen groups, such as chlorine, on the associated benzene (B151609) ring was found to enhance this anticancer activity. nih.gov

| Derivative Type | Cell Line | Activity | Reference |

|---|---|---|---|

| 2-aminothiazole with C5-bromo group | Not specified | IC₅₀: 6.61-9.34 μM | nih.gov |

| Bromothiazole-amino acid derivatives | Caco-2 (human adenocarcinoma) | >80% inhibition of ³H-thymidine incorporation | sphinxsai.com |

| 2,4-disubstituted thiazole amide derivative | HT29 (colon cancer) | IC₅₀: 0.63 μM | nih.gov |

| 2-amino-4-phenylthiazole derivative | HT29 (colon cancer) | IC₅₀: 2.01 µM | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis, and the modulation of the cell cycle. frontiersin.orgnih.govresearchgate.netosti.gov Studies on novel 2-amino-5-benzylthiazole derivatives, which are structurally related to the bromo-methyl variant, have shown their capability to induce apoptosis in human leukemia cells. researchgate.net This process was associated with the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, certain thiazole derivatives have been found to trigger apoptosis through the activation of caspase-3 and the upregulation of the pro-apoptotic protein Bax, while diminishing the mitochondrial membrane potential. nih.gov This suggests that the ROS-mitochondrial apoptotic pathway may be a critical component of their mechanism of action. nih.gov

In addition to inducing apoptosis, these compounds can also interfere with the normal progression of the cell cycle in cancerous cells. Some derivatives have been observed to cause cell cycle arrest at the G2/M phase. nih.gov This disruption of the cell cycle prevents the cancer cells from dividing and proliferating. Research on other related derivatives has shown the ability to arrest the cell cycle at different phases, such as G1/S or G2/S, depending on the specific compound and the cancer cell line being treated. mdpi.com

Interference with Cellular Signaling Pathways

The anticancer activity of 2-aminothiazole derivatives is also attributed to their ability to interfere with crucial cellular signaling pathways that are often dysregulated in cancer. One of the targeted pathways involves Tankyrase (TNIK), a member of the poly(ADP-ribose) polymerase family. A thiazole derivative, KY-05009, has been shown to inhibit the epithelial-mesenchymal transition (EMT) in A549 lung cancer cells through the MAP kinases (ERK and JNK) signaling pathways, with molecular docking studies indicating interaction with the hinge region of TNIK. nih.gov

Other derivatives have been designed as inhibitors of c-Met and ALK, which are receptor tyrosine kinases often implicated in tumor growth and metastasis. nih.gov The antiproliferative activity of these compounds against various cancer cell lines supports their potential as c-Met/ALK inhibitors. nih.gov Additionally, some 2-aminothiazole derivatives have been identified as potent and selective inhibitors of CDK2/cycE, a key regulator of the cell cycle, leading to antitumor activity. nih.gov The ability of these compounds to inhibit Na+/K+-ATPase and interfere with Ras oncogene activity has also been reported. nih.gov

Antioxidant Activity and Radical Scavenging Properties

Beyond their anticancer effects, derivatives of the 2-aminothiazole scaffold have demonstrated significant antioxidant potential. This activity is crucial in combating oxidative stress, a condition implicated in the pathogenesis of numerous diseases.

DPPH and Other Radical Scavenging Assays

The antioxidant capacity of these compounds is often evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In a study of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety, which are structurally similar to the bromo-methyl variant, significant radical scavenging potential was observed. sphinxsai.comresearchgate.netpreprints.org

The presence of electron-donating groups on the aromatic rings of these derivatives was found to enhance their antioxidant activity. sphinxsai.comresearchgate.netpreprints.org For example, compounds with a hydroxyl group at the para position showed dominant DPPH scavenging activity, with IC₅₀ values of 14.9 and 15.0 μg/mL. researchgate.net These compounds also showed efficacy in other radical scavenging assays, including those for hydroxyl, nitric oxide, and superoxide (B77818) radicals. sphinxsai.comresearchgate.netpreprints.org

| Compound | Assay | IC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| 2-amino-5-methylthiazol derivative (with p-hydroxyl group) | DPPH Radical Scavenging | 14.9 | researchgate.net |

| 2-amino-5-methylthiazol derivative (with p-hydroxyl group) | DPPH Radical Scavenging | 15.0 | researchgate.net |

| 2-amino-5-methylthiazole (B129938) derivatives | Superoxide Radical Scavenging | 17.2–48.6 | sphinxsai.com |

Role in Oxidative Stress-Related Diseases

The ability of these thiazole derivatives to scavenge free radicals suggests their potential therapeutic role in diseases associated with oxidative stress. sphinxsai.com By neutralizing reactive oxygen species (ROS), these compounds can help mitigate cellular damage and inflammation, which are underlying factors in various chronic conditions. The demonstrated efficacy in multiple radical scavenging assays underscores the broad-spectrum antioxidant properties of this class of compounds. sphinxsai.comresearchgate.netpreprints.org

Anti-inflammatory and Analgesic Effects

The pharmacological profile of 2-aminothiazole derivatives extends to anti-inflammatory and analgesic activities. nih.govmdpi.com Research has shown that various derivatives of this scaffold can effectively reduce inflammation and alleviate pain in preclinical models.

A study on benzothiazole (B30560) derivatives, which share a common structural motif, revealed significant anti-inflammatory activity in a carrageenan-induced paw edema model. sphinxsai.compreprints.org The presence of electron-withdrawing groups like chloro and methoxy (B1213986) on the benzothiazole ring system was found to enhance this activity. sphinxsai.com In some cases, the anti-inflammatory effect was comparable to that of the standard drug, diclofenac. sphinxsai.com

The mechanism of action for the anti-inflammatory effects of some thiazole derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes. preprints.org Specifically, certain 5-methylthiazole (B1295346) derivatives have been identified as selective COX-1 inhibitors, with an inhibitory effect superior to the reference drug naproxen. researchgate.net The inhibition of COX enzymes prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain. preprints.org

In addition to their anti-inflammatory properties, some derivatives have also demonstrated analgesic effects. preprints.org For instance, a benzothiazole derivative bearing a 4-bromo group on the phenyl ring showed the least analgesic response in a hot plate test, suggesting that the substitution pattern plays a crucial role in determining the analgesic potency. preprints.org

Antiviral Activity (e.g., Anti-HIV)

Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including antiviral properties against viruses such as HIV and the influenza A virus. mdpi.commdpi.com Research has shown that specific substitutions on the 2-aminothiazole core can lead to significant antiviral efficacy. For instance, a series of novel aminothiazole derivatives were synthesized and tested for their activity against the influenza A/Puerto Rico/8/34 H1N1 strain. mdpi.com Several of these compounds exhibited significant antiviral activity, with some showing efficacy comparable to or greater than the standard antiviral drugs oseltamivir (B103847) and amantadine (B194251) at a concentration of 100 µM. mdpi.com

Notably, a derivative bearing a 4-trifluoromethylphenyl substituent on the thiazole ring demonstrated significantly higher antiviral activity than oseltamivir. mdpi.com This highlights the importance of the substituent at the 4-position of the thiazole ring in modulating antiviral potency. While direct studies on the anti-HIV activity of this compound derivatives are not extensively detailed in the provided context, the known anti-HIV activity of the broader 2-aminothiazole class suggests potential for future research in this area. mdpi.commdpi.com

Table 1: Antiviral Activity of Selected Aminothiazole Derivatives against Influenza A (H1N1)

| Compound | Substituent on Thiazole Ring | Antiviral Activity Comparison to Control |

|---|---|---|

| 8d | Varies | p < 0.001 |

| 5e | 4-trifluoromethylphenyl | p < 0.001; Significantly higher than oseltamivir (p < 0.0162) |

| 5d | Varies | p < 0.001 |

| 6e | Varies | p < 0.001 |

Data derived from a study on novel aminothiazole derivatives against the influenza A/Puerto Rico/8/34 H1N1 strain. mdpi.com

Other Pharmacological Activities (e.g., Antiprotozoal, Antipyretic, Antihypertensive)

The versatility of the 2-aminothiazole scaffold extends to a range of other pharmacological activities. mdpi.com

Antiprotozoal Activity: Derivatives of 2-aminothiazole have been investigated for their potential against various protozoal infections. mdpi.comjocpr.com

Antipyretic Activity: The potential for 2-aminothiazole derivatives to act as antipyretic agents has also been noted in the scientific literature. mdpi.comjocpr.com

Antihypertensive Activity: Several studies have focused on the synthesis and evaluation of thiazole derivatives as antihypertensive agents. clockss.orgnih.govresearchgate.net One study detailed the synthesis of a series of thiazole derivatives bearing a pyrazole (B372694) moiety, with many of the synthesized compounds exhibiting good antihypertensive α-blocking activity and low toxicity compared to Minoxidil. clockss.orgresearchgate.net Another study reported the synthesis of 1-(2-thiazolyl)-3,5-disubstituted-2-pyrazolines, with several compounds showing significant antihypertensive activity when compared to clonidine. nih.gov Xanthone derivatives have also been explored for their antihypertensive properties. nih.gov

Table 2: Antihypertensive Activity of Thiazole Derivatives

| Compound Series | Pharmacological Target/Effect | Key Findings |

|---|---|---|

| Thiazole derivatives with pyrazole moiety | α-blocking activity | Good antihypertensive activity with low toxicity compared to Minoxidil. clockss.orgresearchgate.net |

| 1-(2-thiazolyl)-3,5-disubstituted-2-pyrazolines | Antihypertensive activity | Compounds 24-28 showed significant activity compared to clonidine. nih.gov |

This table summarizes findings from studies on the antihypertensive effects of thiazole derivatives.

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the amino group. researchgate.netnih.gov Structure-Activity Relationship (SAR) studies are crucial for understanding how these structural modifications influence potency and for the rational design of more effective therapeutic agents.

SAR studies have revealed several key insights into the activity of 2-aminothiazole derivatives:

Substituents at the C4 and C5 positions: The introduction of lipophilic groups such as methyl, bromo, or phenyl at the C4 and/or C5 positions of the thiazole ring has been shown to influence antitumor activity. nih.govresearchgate.net For instance, the exchange of a methyl group with a bromine atom at the C5-position resulted in compounds with IC50 values in the micromolar range against certain cancer cell lines. nih.gov In some cases, compounds with a phenyl group at the C4-position showed similar potency to those with other substituents. nih.gov

Substituents on the 2-amino group: Modifications at the 2-amino position are also critical. For example, in a series of compounds evaluated for antitubercular activity, N-benzoyl derivatives showed increased activity, highlighting the importance of the amide linkage. nih.gov Further exploration through N-methylation and inversion of the amide linkage provided more insights into the structural requirements for potency. nih.gov

Pharmacophore modeling helps to identify the essential structural features required for a molecule to exert a specific biological activity. For a series of 2-aminothiazoles effective against Mycobacterium tuberculosis, SAR studies indicated that the central thiazole moiety and a 2-pyridyl substituent at the C4 position were critical and intolerant to modification. nih.gov In contrast, the N-2 aryl substituent was found to be more tolerant of a variety of modifications. nih.gov This suggests a pharmacophore model where the 2-aminothiazole core and the C4-pyridyl group are essential for binding to the biological target, while the N-2 aryl substituent can be modified to optimize pharmacokinetic properties.

Applications in Drug Discovery and Chemical Biology

Role as a Privileged Scaffold in Medicinal Chemistry

The 2-aminothiazole (B372263) core, of which 2-Amino-5-Bromo-4-Methylthiazole is a substituted example, is widely recognized as a privileged scaffold in medicinal chemistry. nih.govnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The 2-aminothiazole nucleus is a fundamental component of several clinically approved drugs, including the anticancer agents dasatinib (B193332) and alpelisib. nih.gov

The versatility of the 2-aminothiazole scaffold allows for the introduction of various substituents at different positions of the ring, which can modulate the biological activity of the resulting compounds. nih.gov This adaptability has led to the exploration of 2-aminothiazole derivatives for a wide range of therapeutic applications, including antiviral, antimicrobial, anticonvulsant, antidiabetic, antihypertensive, and anti-inflammatory activities. nih.gov The presence of the bromine atom and the methyl group in this compound provides specific steric and electronic properties that can be exploited in the design of new drug candidates.

Lead Compound Identification and Optimization

The process of drug discovery often begins with the identification of a "lead compound," a molecule that shows promising biological activity but may require further modification to enhance its efficacy and reduce potential side effects. nih.gov this compound and its derivatives play a crucial role in this process. For instance, libraries of 2-aminothiazole compounds with various substituents are synthesized and screened for their activity against specific biological targets. nih.gov

The substitution pattern on the thiazole (B1198619) ring significantly influences the compound's potency. Research has shown that the introduction of a bromo group at the C5-position of the thiazole ring can result in compounds with notable inhibitory concentrations. nih.gov The following table illustrates how modifications to the 2-aminothiazole scaffold can impact its biological activity, a key aspect of lead optimization.

| Scaffold Modification | Observed Effect on Potency | Reference |

| Introduction of a bromo group at the C5-position | Resulted in IC₅₀ values in the micromolar range (6.61 to 9.34 μM) against certain cancer cell lines. | nih.gov |

| Introduction of a phenyl group at the C4-position | Had a similar effect on potency as the introduction of a bromo group at the C5-position. | nih.gov |

| Incorporation of a methyl group at the C4- or C5-position | Generally led to a decrease in potency (IC₅₀ > 10 μmol/L). | nih.gov |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

This systematic modification and testing allow medicinal chemists to establish structure-activity relationships (SAR), which guide the rational design of more potent and selective drug candidates.

Development of Novel Therapeutic Agents

The 2-aminothiazole scaffold, with this compound as a key intermediate, has been instrumental in the development of a variety of novel therapeutic agents, particularly in the field of oncology. nih.govnih.gov Numerous studies have focused on synthesizing and evaluating 2-aminothiazole derivatives for their potential as anticancer drugs. nih.govnih.gov

For example, novel 2-aminothiazole-5-carboxylic acid phenylamide derivatives have been designed and synthesized based on the structure of the successful anticancer drug dasatinib. nih.gov Furthermore, a sublibrary of 2-aminothiazole compounds with lipophilic substituents, such as bromo or phenyl groups, at the 4- and/or 5-positions have been tested for their antitumor activities against human lung cancer and human glioma cell lines, with some compounds showing moderate to good activity. nih.gov

The development of these novel agents often involves multi-step synthetic pathways where this compound can be a crucial starting material. For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, a compound with potent anticancer activity, involves the use of a 2-amino-5-bromothiazole derivative. nih.gov

Use as Chemical Probes in Biochemical Assays

In addition to their direct therapeutic potential, derivatives of this compound are valuable as chemical probes in biochemical assays. These probes are essential tools for studying biological processes and for the initial stages of drug discovery.

A series of 2-aminophenyl-5-halothiazoles, which can be synthesized from precursors like this compound, have been used to probe the activity of Aurora kinases, a family of enzymes that are important targets in cancer therapy. nih.gov By systematically varying the substituents on the thiazole ring, researchers can assess how these changes affect the inhibition of the target enzyme, providing valuable insights into the enzyme's active site and guiding the development of more potent inhibitors. nih.gov

The following table summarizes the use of 2-aminothiazole derivatives as chemical probes in a biochemical assay for Aurora A kinase inhibition.

| Compound Type | Assay Type | Purpose | Reference |

| 2-aminophenyl-5-halothiazoles | Biochemical Aurora A kinase assay | To determine the structure-activity relationship for Aurora kinase inhibition by testing various substitutions. | nih.gov |

The broader class of thiazole-containing compounds also includes reagents like Thiazolyl Blue (MTT), which is widely used in cytotoxicity assays to measure the metabolic activity of cells, an indirect measure of cell viability. This highlights the fundamental role of the thiazole scaffold in the development of tools for biochemical research.

Future Research Directions and Emerging Trends

Targeted Synthesis of Potent and Selective Analogues

The core structure of 2-Amino-5-Bromo-4-Methylthiazole offers a versatile platform for synthetic modifications to enhance its therapeutic potential. Research has demonstrated that substitutions at various positions of the 2-aminothiazole (B372263) ring can significantly influence biological activity. For instance, the introduction of a bromo group at the C5-position has been shown to result in analogues with IC50 values in the range of 6.61 to 9.34 μM against certain cancer cell lines. sigmaaldrich.com

The synthesis of novel derivatives often involves the Hantzsch thiazole (B1198619) synthesis, a classic method that allows for the creation of a diverse range of analogues. nih.gov Modifications of the 2-amino group into amides, ureas, and thioureas have been explored to generate compounds with improved anticancer properties. nih.gov Structure-activity relationship (SAR) studies have been instrumental in guiding these synthetic efforts, revealing that the nature and position of substituents are critical for potency and selectivity. sigmaaldrich.com For example, the replacement of a methyl group with a bromo group at the C5-position has been shown to be a viable strategy for enhancing anticancer activity. sigmaaldrich.com

Future synthetic strategies will likely focus on creating libraries of this compound analogues with a wide array of substituents to systematically explore the chemical space and identify compounds with superior potency and selectivity for specific biological targets. The use of combinatorial chemistry and high-throughput screening will be crucial in accelerating this discovery process.

Table 1: Examples of Synthesized 2-Aminothiazole Derivatives and their Biological Activities

| Derivative Class | Synthetic Approach | Biological Activity | Reference |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | Combinatorial chemistry | Potent anti-proliferative effects on human K563 leukemia cells | nih.gov |

| 4,5-Diarylthiazole derivatives | Functionalization of the 2-amino group with amides | Anti-Candida albicans activity | nih.gov |

| 2-Aminothiazole-5-carbamides | Reaction with secondary amines | Anti-proliferative effects on human K563 leukemia cells | nih.gov |

Advanced Mechanistic Elucidation of Biological Effects

While 2-aminothiazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects, the precise molecular mechanisms often remain to be fully elucidated. nih.govmdpi.com Understanding these mechanisms is critical for the rational design of more effective and less toxic therapeutic agents.

Recent studies have begun to shed light on the potential biological targets of this class of compounds. For example, some 2-aminothiazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as Aurora kinases and beta-ketoacyl-ACP synthase (mtFabH) in Mycobacterium tuberculosis. The inhibition of these enzymes disrupts essential cellular processes, leading to cell death or inhibition of growth.

Future research will need to employ advanced techniques such as proteomics, genomics, and transcriptomics to identify the full spectrum of molecular targets and signaling pathways affected by this compound and its analogues. Techniques like thermal shift assays and affinity chromatography coupled with mass spectrometry can be used to directly identify protein targets. Elucidating these mechanisms will not only provide a deeper understanding of the compound's biological effects but also enable the development of more targeted and personalized therapies.

Combination Therapies and Synergistic Effects

The potential of this compound and its derivatives in combination with existing therapeutic agents is a promising area of investigation. Synergistic interactions can lead to enhanced efficacy, reduced dosages of individual drugs, and the potential to overcome drug resistance.

While specific studies on combination therapies involving this compound are limited, research on related 2-aminothiazole compounds has shown promising results. For instance, some 2-aminothiazole analogues have demonstrated synergistic effects when combined with the antibiotic polymyxin (B74138) E against Gram-negative bacteria. This suggests that these compounds may act by disrupting the bacterial outer membrane, thereby increasing the efficacy of other antibiotics.

Future research should systematically evaluate the synergistic potential of this compound with a range of anticancer drugs, antibiotics, and other therapeutic agents. In vitro checkerboard assays followed by in vivo studies in relevant disease models will be essential to identify effective combination regimens. Understanding the molecular basis of these synergistic interactions will be key to optimizing combination therapies.

Development of Novel Delivery Systems

The therapeutic efficacy of this compound can be significantly enhanced through the development of novel drug delivery systems. These systems can improve the compound's solubility, stability, and pharmacokinetic profile, while also enabling targeted delivery to specific tissues or cells.

Liposomes and nanoparticles are particularly promising delivery vehicles for hydrophobic compounds like many thiazole derivatives. nih.govpreprints.org These nanocarriers can encapsulate the drug, protecting it from degradation in the bloodstream and facilitating its accumulation at the target site through passive or active targeting mechanisms. nih.gov For instance, liposomal formulations can enhance the bioavailability of a drug and reduce its systemic toxicity. preprints.org

Future research in this area should focus on the design and optimization of liposomal and nanoparticle formulations of this compound. This will involve selecting appropriate lipids or polymers, optimizing drug loading and release kinetics, and functionalizing the surface of the nanocarriers with targeting ligands to enhance their specificity for cancer cells or microbial pathogens. The development of such advanced delivery systems holds the key to unlocking the full therapeutic potential of this promising compound.

Computational-Guided Drug Design for Thiazole-Based Compounds

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for the rational design of novel thiazole-based drugs. nih.govnih.gov These in silico approaches can predict the biological activity of new compounds and provide insights into their binding interactions with target proteins, thereby accelerating the drug discovery process. nih.govnih.gov

Several QSAR studies have been conducted on 2-aminothiazole derivatives to identify the key molecular descriptors that correlate with their anticancer and antimicrobial activities. nih.gov These models can be used to virtually screen large libraries of compounds and prioritize those with the highest predicted potency for synthesis and experimental testing. Molecular docking studies have also been employed to visualize the binding modes of 2-aminothiazole derivatives within the active sites of their target proteins, such as Hec1/Nek2 and lipase (B570770) B. nih.gov This information is invaluable for designing new analogues with improved binding affinity and selectivity.